molecular formula C15H14ClNO B4884363 N-[1-(4-chlorophenyl)ethyl]benzamide

N-[1-(4-chlorophenyl)ethyl]benzamide

Cat. No.: B4884363
M. Wt: 259.73 g/mol
InChI Key: DJKXFJPNIRNSMP-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)ethyl]benzamide is a benzamide derivative characterized by a benzamide core substituted with a 1-(4-chlorophenyl)ethyl group. This structure confers unique chemical and biological properties, making it a compound of interest in medicinal chemistry and material science.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-11(12-7-9-14(16)10-8-12)17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKXFJPNIRNSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-chlorophenyl)ethyl]benzamide typically involves the reaction of 4-chloroacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield amines or alcohols, depending on the reagents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[1-(4-chlorophenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)ethyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among benzamide derivatives include substituent type, position, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituent/Modification Key Properties/Biological Activities Reference
N-[1-(4-chlorophenyl)ethyl]benzamide 4-chlorophenyl ethyl group on benzamide Enhanced lipophilicity, flexible binding
N-(4-chlorobenzyl)-2-methylbenzamide 4-chlorobenzyl + methyl group Moderate antimicrobial activity
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide Di-chlorophenyl groups Improved receptor selectivity
4-Chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide Thienyl sulfone + methylphenyl Unique solubility and stability
N-(4-carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide Benzothiophene + carbamoyl Balanced reactivity and stability

Key Observations:

  • Chlorine Position: Compounds with 4-chlorophenyl groups (e.g., N-(4-chlorobenzyl)-2-methylbenzamide) exhibit stronger antimicrobial activity compared to 2-chloro analogues due to optimized electronic effects .
  • Di-Substitution: The presence of dual chlorophenyl groups (e.g., N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide) enhances receptor selectivity, likely due to increased steric and electronic interactions .
  • Heterocyclic Modifications: Incorporation of thienyl or benzothiophene rings (e.g., and ) alters solubility and metabolic stability, critical for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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